molecular formula C21H13FN4O2 B14199343 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 912966-13-3

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B14199343
CAS No.: 912966-13-3
M. Wt: 372.4 g/mol
InChI Key: OBYBQHGIRNLYOT-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a pyrido[2,3-d]pyrimidine derivative with a fluorophenyl substituent at position 8 and a phenyl group at position 5. Microwave-assisted synthesis of this compound and its derivatives (e.g., 5a-j) has been optimized to achieve higher yields (75–90%) compared to conventional methods, with notable antimicrobial activity against Bacillus subtilis, Micrococcus luteus, and fungal species like Candida albicans .

Preparation Methods

The synthesis of 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde, acetophenone, and malononitrile in the presence of a base such as piperidine. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired pyrido[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a class of pyrido[2,3-d]pyrimidines, which often feature halogenated aryl groups and sulfur or oxygen-based substituents. Key structural analogs include:

Compound Name / ID Substituents (Positions) Key Structural Differences Synthesis Method
Target compound (5a-j derivatives) 8-(4-Fluorophenyl), 5-phenyl, 6-cyano Fluorine at phenyl (position 8) Microwave/conventional heating
Compound 10 5-(4-Chlorophenyl), 2-thioxo Chlorine at phenyl (position 5), thioxo DMF/NaOH-mediated reaction
Compound 23 5-(4-Chlorophenyl), 4,8-diphenyl Chlorine at phenyl, additional phenyl Multi-step cyclization

Key Observations :

  • Halogen Effects : The 4-fluorophenyl group in the target compound may enhance electronic effects (e.g., electron-withdrawing) compared to 4-chlorophenyl analogs, influencing solubility and target binding .

Bioactivity Comparison

Antimicrobial activity data for the target compound and analogs (Table 1):

Compound Activity Against (MIC, µg/mL) Key Findings Reference
Target compound (5h) B. subtilis (12.5), C. albicans (25) Broad-spectrum activity
Compound 10 Not reported Structural focus (thioxo group synthesis)
Compound 5g A. niger (50), T. longifusus (25) Selective antifungal activity

Insights :

  • The 4-fluorophenyl derivatives (5h , 5g ) exhibit broader activity compared to chlorophenyl analogs, suggesting fluorine’s role in enhancing membrane permeability or target affinity .
  • Substituent position matters: Derivatives with electron-withdrawing groups (e.g., cyano at 6-position) show improved activity over bulkier groups (e.g., diphenyl in compound 23) .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (–6), the target compound’s structural similarity to bioactive analogs can be quantified:

Metric Comparison with Compound 10 Comparison with SAHA-like compounds
Tanimoto (Morgan) ~65% (estimated) ~50% (estimated)
Dice (MACCS) ~60% (estimated) ~45% (estimated)

Implications :

  • Moderate similarity (~65%) to compound 10 suggests shared pyrido[2,3-d]pyrimidine core-driven bioactivity .
  • Lower similarity to SAHA (a histone deacetylase inhibitor) indicates divergent mechanisms, aligning with its antimicrobial而非epigenetic activity .

NMR and Chemical Environment Analysis

As shown in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs. For the target compound:

  • The 4-fluorophenyl group likely deshields protons in region A (δ ~7.2–7.8 ppm), differing from chlorophenyl analogs (δ ~7.5–8.0 ppm) due to fluorine’s electronegativity .
  • The cyano group at position 6 causes distinct shifts in region B (δ ~3.5–4.5 ppm), absent in thioxo or amino-substituted analogs .

Biological Activity

The compound 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS Number: 912966-13-3) is a member of the pyridopyrimidine family and has garnered attention due to its diverse biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_{20}H_{16}F N_{3}O_{3}
  • Molecular Weight : 372.4 g/mol
  • Structure : The compound features a unique tetrahydropyrido structure with multiple functional groups that contribute to its biological activity.

Antitumor Activity

Research has shown that compounds in the pyridopyrimidine class exhibit significant antitumor properties. Specifically, derivatives like This compound have been investigated for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound targets key enzymes involved in cancer cell growth and survival pathways. It has been noted to interact with the PARP1 and PARP2 enzymes, which are crucial for DNA repair mechanisms in cancer cells. Inhibiting these enzymes can lead to increased sensitivity of tumor cells to chemotherapy agents .
  • Case Study : A study demonstrated that this compound exhibited potent activity against breast cancer cell lines with BRCA mutations. The effective concentration (EC50) for inhibiting cell proliferation was reported as low as 0.3 nM in MX-1 cells .

Anti-inflammatory Activity

Pyridopyrimidine derivatives have also been characterized by their anti-inflammatory properties. The compound is believed to modulate inflammatory pathways through the inhibition of specific cytokines and enzymes involved in inflammation .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial effects of pyridopyrimidine compounds. These include activity against various bacterial strains and potential applications in treating infections .

Other Biological Activities

The compound has been noted for additional activities such as:

  • Antioxidant properties , which help in reducing oxidative stress.
  • Inhibition of tyrosine kinases , which play a role in various signaling pathways related to cancer progression .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorPARP1/2 inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial inhibition
AntioxidantReduction of oxidative stress
Tyrosine kinase inhibitionTargeting signaling pathways

Q & A

Q. What are the common synthetic routes for preparing 8-(4-fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, and what experimental conditions are critical for yield optimization?

Level: Basic
Answer:
A typical synthesis involves multi-step cyclocondensation reactions. For example, pyrido[2,3-d]pyrimidine derivatives are often synthesized via:

  • Step 1: Reacting substituted pyrimidine intermediates with fluorophenyl-containing precursors under reflux in polar aprotic solvents (e.g., DMF or THF).
  • Step 2: Introducing the carbonitrile group via nucleophilic substitution or cyanation reactions using reagents like carbon disulfide and NaOH, followed by acid quenching (pH 4) to precipitate the product .
    Critical Conditions:
  • Temperature control (e.g., 0°C for MsCl addition to prevent side reactions) .
  • Solvent selection (DMF enhances solubility of aromatic intermediates; THF improves reaction homogeneity) .
  • Stoichiometric ratios (e.g., 1:1 molar ratio of pyrimidine precursor to fluorophenyl reagent) .

Q. How can substituents on the pyrido[2,3-d]pyrimidine core influence its biological or physicochemical properties?

Level: Advanced
Answer:
Substituent effects are studied via comparative structure-activity relationship (SAR) analyses:

  • Fluorophenyl groups enhance metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .
  • Methyl groups at position 2 reduce steric hindrance, improving binding affinity in enzyme inhibition assays .
  • Carbonitrile at position 6 introduces hydrogen-bonding potential, critical for target engagement (e.g., kinase inhibition) .
    Methodological Approach:
  • Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with 2-chlorophenyl).
  • Compare solubility (via HPLC retention times) and bioactivity (IC50 values in enzymatic assays) .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Level: Basic
Answer:

  • HPLC: Purity assessment (≥98% purity criteria) using C18 columns and acetonitrile/water gradients .
  • NMR: 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.6 ppm) .
  • X-ray Crystallography: Resolve stereochemistry and crystal packing (monoclinic systems with P21/n space groups are common for similar derivatives) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ ion matching calculated m/z) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Level: Advanced
Answer:
Data contradictions (e.g., unexpected NMR splitting patterns) may arise from:

  • Dynamic tautomerism: Common in pyrido[2,3-d]pyrimidines due to keto-enol equilibria. Use variable-temperature NMR to stabilize dominant tautomers .
  • Crystallographic vs. solution-state structures: Compare X-ray data (fixed conformation) with DFT-optimized molecular models to identify solvent-induced distortions .
  • Isotopic labeling: Introduce deuterated analogs to trace proton exchange processes in LC-MS .

Q. What strategies are effective for improving the aqueous solubility of this highly aromatic compound?

Level: Advanced
Answer:

  • Co-solvent systems: Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Salt formation: React the carbonitrile with HCl or sodium bicarbonate to form water-soluble salts .
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance dispersibility .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • pH stability studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Thermal stability: Use TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar derivatives) .
  • Light sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Q. What computational methods are suitable for predicting the compound’s binding modes with target proteins?

Level: Advanced
Answer:

  • Molecular docking (AutoDock/Vina): Dock the compound into active sites (e.g., kinase domains) using crystal structures from PDB (e.g., 7UN ligand analogs) .
  • MD simulations (GROMACS): Simulate binding dynamics over 100 ns to assess stability of hydrogen bonds with fluorophenyl and carbonitrile groups .
  • QSAR modeling: Train models on bioactivity data from analogs to predict IC50 values .

Q. How can researchers address low reproducibility in synthetic yields across batches?

Level: Basic
Answer:

  • Standardize reagents: Use anhydrous solvents (THF, DMF) and high-purity precursors (≥99%) .
  • Control reaction atmosphere: Conduct reactions under nitrogen to prevent moisture-induced side reactions .
  • Optimize workup: Adjust acid quenching rates (slow addition of HCl) to avoid premature precipitation .

Properties

CAS No.

912966-13-3

Molecular Formula

C21H13FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C21H13FN4O2/c1-12-24-19-18(20(27)25-12)17(13-5-3-2-4-6-13)16(11-23)21(28)26(19)15-9-7-14(22)8-10-15/h2-10H,1H3,(H,24,25,27)

InChI Key

OBYBQHGIRNLYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C(=O)N2C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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